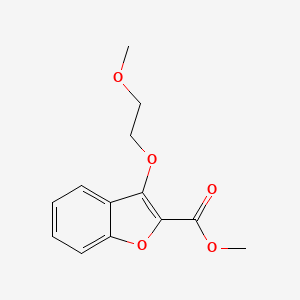
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate typically involves the esterification of 3-(2-methoxyethoxy)benzofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit bacterial enzymes and disrupt microbial cell membranes, leading to their antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
Its methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Biological Activity
Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxyethoxy substituent at the 3-position and a carboxylate functional group. Its molecular formula is C13H14O5, with a molecular weight of approximately 250.25 g/mol. The unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
- Non-small cell lung carcinoma (A549 and NCI-H23)
- Breast carcinoma (MDA-MB-231)
- Cervical carcinoma (HeLa)
- Mechanism of Action : The anticancer activity is primarily attributed to:
- IC50 Values : The compound demonstrated varying IC50 values depending on the cell line:
Other Biological Activities
In addition to its anticancer properties, this compound exhibits other significant biological activities:
- Anti-inflammatory Effects : Similar benzofuran derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK activation .
- Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is influenced by their structural modifications. For instance:
- Substituents : The presence of methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted or differently substituted analogs .
- Functional Groups : Variations in functional groups, such as amino or carbonyl groups, can significantly impact the potency and selectivity towards different biological targets .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
SPFKZOXMTIVTOU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















